molecular formula C13H19NO2 B8255397 tert-Butyl 6-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate

tert-Butyl 6-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B8255397
M. Wt: 221.29 g/mol
InChI Key: JLCQNQNUSIBUBJ-UHFFFAOYSA-N
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Description

tert-Butyl 6-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate: is a synthetic organic compound that belongs to the class of azaspiro compounds These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

The synthesis of tert-butyl 6-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 6-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

tert-Butyl 6-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

tert-butyl 6-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-5-10-6-13(7-10)8-14(9-13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCQNQNUSIBUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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